
(R)-(-)-Ibuprofen-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-Ibuprofen-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. It is an isotopologue of ibuprofen where three hydrogen atoms are replaced by deuterium. This modification is often used in pharmacokinetic studies to trace the drug’s metabolism and distribution in the body without altering its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Ibuprofen-d3 typically involves the incorporation of deuterium into the ibuprofen molecule. One common method is the catalytic hydrogenation of a suitable precursor in the presence of deuterium gas. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of deuterium gas
Industrial Production Methods: Industrial production of ®-(-)-Ibuprofen-d3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors and higher quantities of deuterium gas.
Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-(-)-Ibuprofen-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Conversion to ibuprofen quinone.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Ibuprofen quinone.
Reduction: 2-(4-isobutylphenyl)propan-1-ol.
Substitution: 4-bromo-2-(4-isobutylphenyl)propanoic acid.
Scientific Research Applications
®-(-)-Ibuprofen-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the fate of ibuprofen in various chemical environments.
Biology: Helps in understanding the metabolic pathways of ibuprofen in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of ibuprofen.
Industry: Employed in the development of new formulations and drug delivery systems.
Mechanism of Action
®-(-)-Ibuprofen-d3 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, ®-(-)-Ibuprofen-d3 reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets include:
COX-1 and COX-2 enzymes: Inhibition of these enzymes leads to reduced prostaglandin synthesis.
Pathways involved: Arachidonic acid pathway, which is crucial for the production of inflammatory mediators.
Comparison with Similar Compounds
Ibuprofen: The non-deuterated form with similar pharmacological properties.
Naproxen: Another NSAID with a similar mechanism of action but different chemical structure.
Ketoprofen: An NSAID with a similar therapeutic effect but different pharmacokinetics.
Uniqueness of ®-(-)-Ibuprofen-d3:
Deuterium incorporation: Provides a unique advantage in tracing and studying the drug’s metabolism without altering its pharmacological effects.
Stability: Deuterium substitution often enhances the metabolic stability of the compound, making it useful in long-term studies.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
(2R)-3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m1/s1/i3D3 |
InChI Key |
HEFNNWSXXWATRW-NYJKMMONSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


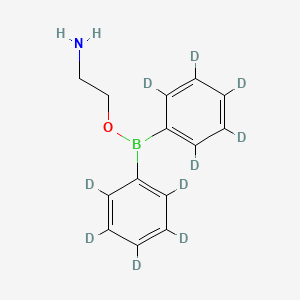

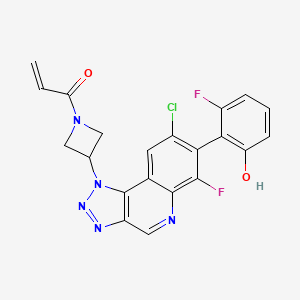
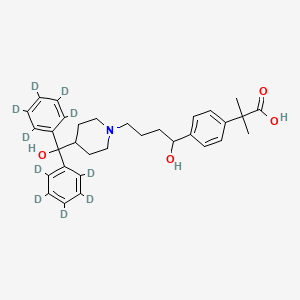
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hydrochloride](/img/structure/B15143482.png)
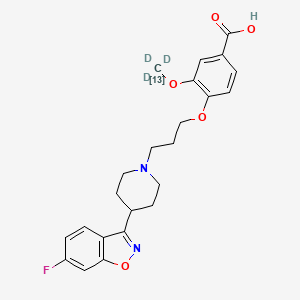
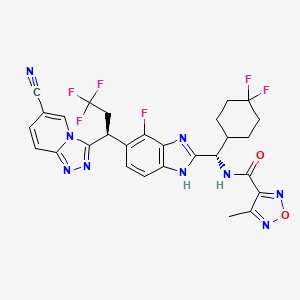

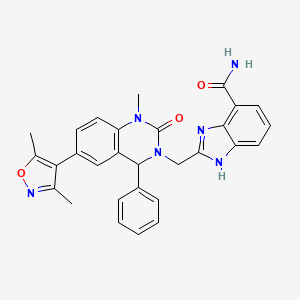
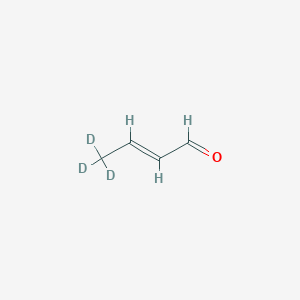
![N~4~-(1-Benzylpiperidin-4-Yl)-N~2~-[3-(Dimethylamino)propyl]-6,7-Dimethoxyquinazoline-2,4-Diamine](/img/structure/B15143510.png)
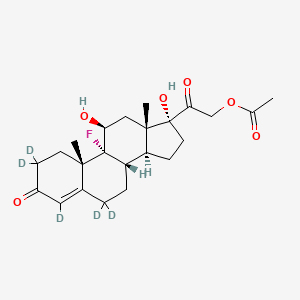
![(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15143531.png)

